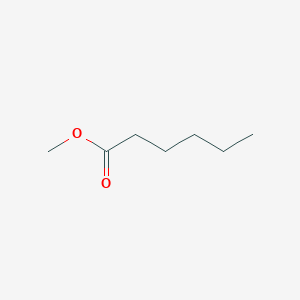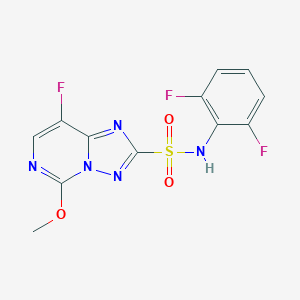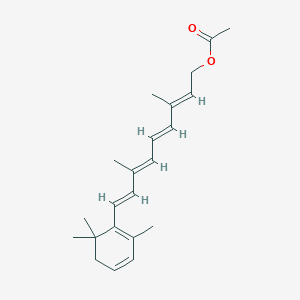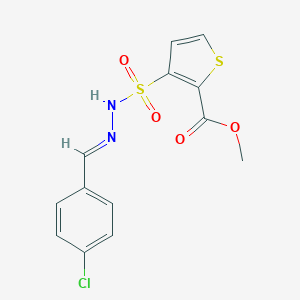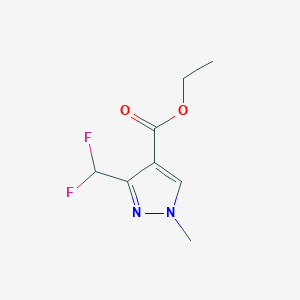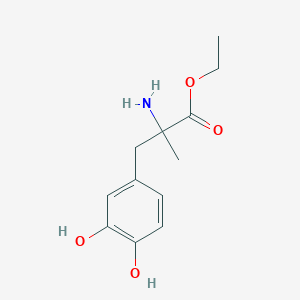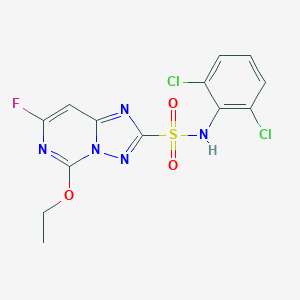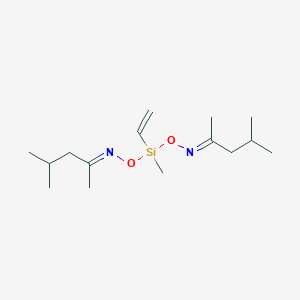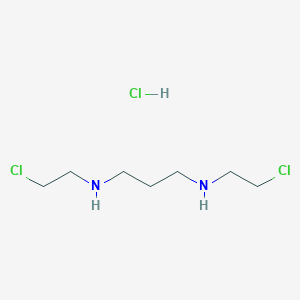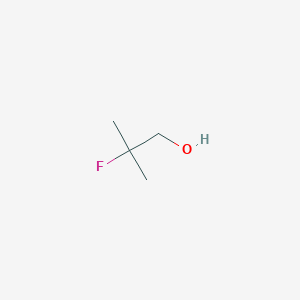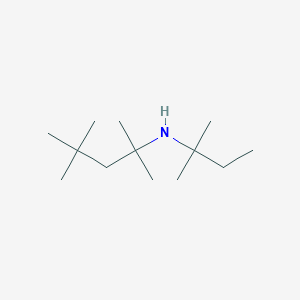![molecular formula C9H11N3S B129842 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione CAS No. 159417-88-6](/img/structure/B129842.png)
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione, also known as AE-BIT, is a sulfur-containing heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties. 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which may contribute to its anti-inflammatory properties. Additionally, 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has been shown to have antioxidant properties, which may contribute to its potential use as an anti-microbial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications in various scientific research fields. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, studies are needed to determine the optimal dosage and administration of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione for various therapeutic applications. Further research is also needed to determine the potential side effects and toxicity of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione. Finally, studies are needed to explore the potential use of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione in combination with other therapeutic agents for enhanced efficacy.
Métodos De Síntesis
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione can be synthesized through a multi-step process involving the condensation of 2-aminobenzimidazole with thioacetamide, followed by reduction with sodium borohydride. The resulting product is then purified through recrystallization. This method yields high purity and yield of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione.
Aplicaciones Científicas De Investigación
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has been studied for its potential use as an anti-microbial agent, as it has been shown to have activity against various bacterial and fungal strains.
Propiedades
Número CAS |
159417-88-6 |
|---|---|
Nombre del producto |
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione |
Fórmula molecular |
C9H11N3S |
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
5-(2-aminoethyl)-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H11N3S/c10-4-3-6-1-2-7-8(5-6)12-9(13)11-7/h1-2,5H,3-4,10H2,(H2,11,12,13) |
Clave InChI |
YCKDQAGTKSNHLO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCN)NC(=S)N2 |
SMILES canónico |
C1=CC2=C(C=C1CCN)NC(=S)N2 |
Sinónimos |
2H-Benzimidazole-2-thione,5-(2-aminoethyl)-1,3-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



